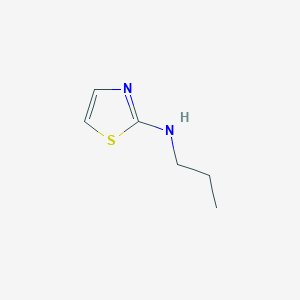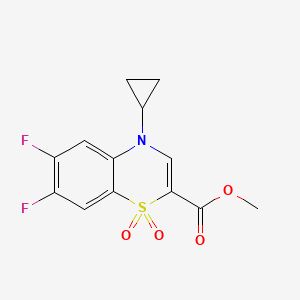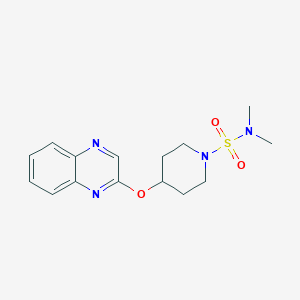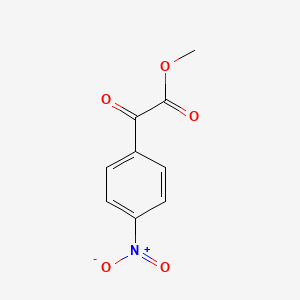
1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas, which are structurally related to 1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, has been explored in recent studies. One such study reported the synthesis of a series of 1,3-disubstituted ureas with phenyl fragments containing fluorine and/or chlorine substituents. These compounds were synthesized with yields ranging from 33 to 80%. Notably, 1-isocyanatoadamantane was prepared for the first time through the reaction of diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving an 85% yield .
Molecular Structure Analysis
While the specific molecular structure of 1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not directly discussed, related compounds have been studied using computational methods. For instance, a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was analyzed to determine its electronic and optical properties. The ground-state molecular geometry was optimized, and a correlation with experimental results was established. The study provided insights into molecular levels, such as the HOMO-LUMO gap and electrostatic potential maps, which are crucial for understanding the reactivity and interaction of molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diaryl ureas are significant in medicinal chemistry. A study on the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar diaryl urea framework with the compound of interest, demonstrated the importance of these reactions. These derivatives were designed and synthesized, followed by an evaluation of their antiproliferative activity against various cancer cell lines. The study highlighted the potential of these compounds as BRAF inhibitors, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can be inferred from related compounds. For example, the chalcone derivative mentioned earlier exhibited significant second and third harmonic generation values, indicating its potential for application in optoelectronic device fabrication. These properties suggest that the compound of interest may also possess unique electrooptic characteristics that could be explored for similar applications .
Aplicaciones Científicas De Investigación
Central Nervous System Agents
A study by Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, including compounds structurally related to 1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea. These compounds demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential as central nervous system agents. The specific compound was not mentioned, but the research highlights the chemical class's relevance to CNS pharmacology (Rasmussen et al., 1978).
Molecular Interaction Studies
Corbin et al. (2001) investigated the complexation-induced unfolding of heterocyclic ureas, including structures related to the compound of interest. This research provides insights into the hydrogen bonding and molecular interactions of ureas, which could have implications for drug design and molecular engineering (Corbin et al., 2001).
Soluble Epoxide Hydrolase Inhibitors
A series of N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas, related to the compound , have been synthesized and investigated for their potential as human soluble epoxide hydrolase inhibitors. This research by Danilov et al. (2020) underscores the compound's utility in developing treatments for conditions associated with the enzyme's activity (Danilov et al., 2020).
Antimicrobial Properties
Singh et al. (2015) explored the synthesis and antimicrobial activity of 4-aminoazobenzene-derived silatranes bearing urea as linker groups. Although not directly mentioning 1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, this research points to the broader potential of urea derivatives in antimicrobial applications (Singh et al., 2015).
Optical and Electronic Properties
Shkir et al. (2018) conducted a first principles study on the electronic, optical, and nonlinear optical properties of a chalcone derivative, showcasing the potential of urea-related compounds in optoelectronic device fabrication. This study demonstrates the versatility of urea derivatives in materials science, particularly in the development of novel optical materials (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-3-1-12(2-4-13)10-21-18(25)22-15-9-17(24)23(11-15)16-7-5-14(20)6-8-16/h1-8,15H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXKOXTVMJOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)



![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)



![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]-2-phenoxyacetamide](/img/structure/B2504196.png)